![molecular formula C7H11N3OS B3015558 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine CAS No. 17467-40-2](/img/structure/B3015558.png)
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine” is a compound that contains a thiadiazole nucleus . The thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Scientific Research Applications
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives have revealed promising antimicrobial properties. Researchers have designed and synthesized these derivatives using starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. The resulting compounds were characterized by various spectroscopic techniques . Notably, some of these derivatives exhibited superior antimicrobial activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans).
Anthelmintic Potential
Hydrazonoyl halides, including 1,3,4-thiadiazoles, have been investigated for their anthelmintic properties. These compounds show promise in combating parasitic infections in both humans and animals. Their chemical reactivity and diverse biological effects make them intriguing targets for medicinal chemistry .
Industrial Applications
Beyond their biological activities, 1,3,4-thiadiazole derivatives find applications in industrial processes. Their reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Industries may leverage these derivatives for specific chemical transformations or material production .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These interactions can result in a broad spectrum of biological activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine may interact with its targets in a similar manner, potentially inhibiting replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could impact their bioavailability.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , suggesting that this compound may have similar effects.
Action Environment
It is known that the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave selectively 4-substituted product , suggesting that the reaction conditions could influence the formation of this compound.
properties
IUPAC Name |
4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-6-8-7(12-9-6)10-2-4-11-5-3-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSQROKGOXMLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.